
2-(1-Pyrenemethoxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Pyrenemethoxy)ethanol is a compound that features a pyrene moiety attached to an ethanol backbone. Pyrene is a polycyclic aromatic hydrocarbon known for its strong fluorescence properties, making it a valuable component in various scientific applications. The presence of the pyrene group in this compound imparts unique optical and electronic properties to the compound, making it useful in fields such as materials science, chemistry, and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Pyrenemethoxy)ethanol typically involves the reaction of pyrene with an appropriate alcohol derivative. One common method is the reaction of pyrene with ethylene glycol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product. The reaction conditions usually involve heating the mixture to facilitate the formation of the ether linkage between the pyrene and the ethanol moiety.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Pyrenemethoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the ethanol moiety can be oxidized to form a carbonyl group, resulting in the formation of pyrene-containing aldehydes or ketones.
Reduction: The compound can be reduced to form pyrene-containing alcohols with different degrees of saturation.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyrene-containing aldehydes or ketones, while reduction can produce pyrene-containing alcohols.
Applications De Recherche Scientifique
2-(1-Pyrenemethoxy)ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study the dynamics and interactions of macromolecules.
Biology: Employed in the labeling of biomolecules for fluorescence microscopy and imaging studies.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.
Mécanisme D'action
The mechanism of action of 2-(1-Pyrenemethoxy)ethanol is primarily based on its fluorescence properties. The pyrene moiety can absorb light at specific wavelengths and emit light at longer wavelengths, making it a valuable fluorescent probe. The compound can interact with various molecular targets, such as proteins and nucleic acids, allowing researchers to study their behavior and interactions in real-time. The pathways involved in these interactions depend on the specific application and the molecular targets being investigated.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Pyrenemethanol: Similar to 2-(1-Pyrenemethoxy)ethanol but lacks the additional ethoxy group, resulting in different solubility and reactivity properties.
1-Pyrenebutanol: Contains a longer alkyl chain, which can affect its hydrophobicity and interactions with other molecules.
2-(1-Pyrenemethoxy)ethyl methacrylate: A derivative used in polymer chemistry for the synthesis of pyrene-labeled polymers.
Uniqueness
This compound is unique due to its combination of the pyrene moiety and the ethanol backbone, which provides a balance of hydrophobic and hydrophilic properties. This makes it versatile for use in various scientific applications, particularly in fluorescence-based studies.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-Pyrenemethoxy)ethanol involves the reaction of 1-pyrenemethanol with ethylene oxide in the presence of a base to form the desired product.", "Starting Materials": [ "1-pyrenemethanol", "ethylene oxide", "base (e.g. potassium hydroxide)" ], "Reaction": [ "Add 1-pyrenemethanol and a base to a reaction flask", "Add ethylene oxide dropwise to the reaction mixture while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by column chromatography or recrystallization" ] } | |
Numéro CAS |
1855867-17-2 |
Clé InChI |
ITRAQSPRNPUKCH-UHFFFAOYNA-N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




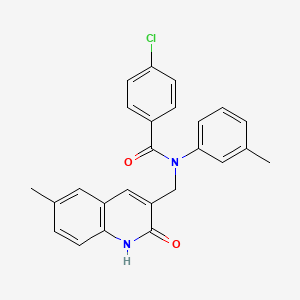
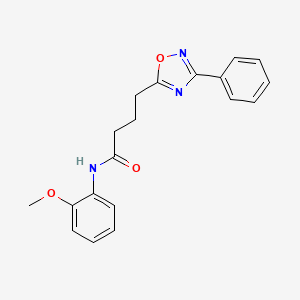
![2-[2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B7702776.png)
![(Z)-N1-((5-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)furan-2-yl)methyl)-N2-(p-tolyl)oxalamide](/img/structure/B7702783.png)
![N-cyclohexyl-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B7702795.png)
![2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7702805.png)
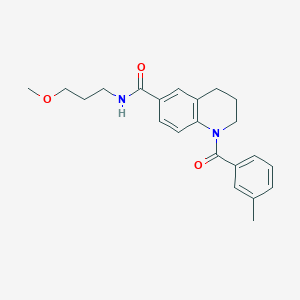
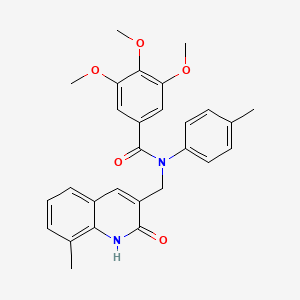
![N-(2-Ethyl-6-methylphenyl)-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide](/img/structure/B7702858.png)
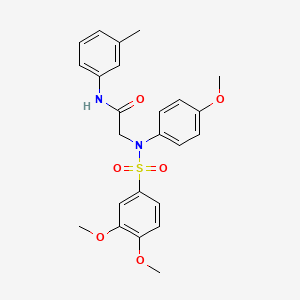

![2-(4-methoxyphenyl)-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7702881.png)
